molecular formula C17H24N2OS B2903155 N-((4-cyclohexylthiazol-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034541-60-9

N-((4-cyclohexylthiazol-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2903155
CAS RN: 2034541-60-9
M. Wt: 304.45
InChI Key: NYROFSJTMPIOMU-UHFFFAOYSA-N
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Description

“N-((4-cyclohexylthiazol-2-yl)methyl)cyclohex-3-enecarboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a cyclohexene ring, which is a six-membered ring with one double bond, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2).


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the cyclohexene ring, and the carboxamide group. The thiazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions . The cyclohexene ring could potentially undergo reactions typical of alkenes, such as additions and oxidations. The carboxamide group could participate in reactions such as hydrolysis and reductions.

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the wide range of activities exhibited by thiazole-containing compounds , it’s possible that this compound could have potential uses in fields such as medicinal chemistry or drug discovery.

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c20-17(14-9-5-2-6-10-14)18-11-16-19-15(12-21-16)13-7-3-1-4-8-13/h2,5,12-14H,1,3-4,6-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYROFSJTMPIOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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